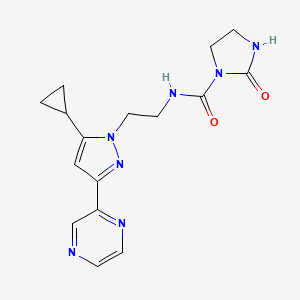
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Compound Overview
- Chemical Formula: C16H19N7O2
- Molecular Weight: Approximately 341.37 g/mol
- CAS Number: 2034549-99-8
The structural features of this compound include a cyclopropyl group, a pyrazinyl moiety, and an imidazolidine core, which suggest diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that modify the core structure to enhance its biological properties. The synthesis can be summarized in the following steps:
- Preparation of the Pyrazole Derivative: The cyclopropyl and pyrazinyl groups are introduced through specific coupling reactions.
- Formation of the Imidazolidine Core: The imidazolidine ring is constructed via cyclization methods.
- Final Functionalization: The carboxamide group is introduced to complete the synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, chalcone derivatives have been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal carcinoma) cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 5c | MCF7 | 9.5 | Inhibition of Survivin and AKT1 |
| Compound 5c | HEP2 | 12 | Induction of apoptosis |
| Doxorubicin | MCF7 | 5.5 | DNA intercalation |
| Doxorubicin | HEP2 | 11 | DNA intercalation |
These findings suggest that the compound may share similar mechanisms, potentially involving apoptosis induction and modulation of key signaling pathways such as Wnt/β-Catenin and MAPK pathways .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties that contribute to its biological activity. Inhibitors targeting COX enzymes have shown promise in reducing inflammation and cancer proliferation, indicating a potential application for this compound in anti-inflammatory therapies .
Case Studies
A notable study examined the effects of similar compounds on cell cycle regulation and apoptosis in cancer cells. The results indicated that these compounds could significantly downregulate pro-survival proteins such as Survivin and AKT1, leading to increased apoptosis rates in treated cells .
Table 2: Gene Expression Modulation by Compound 5c
| Gene | Expression Level (Fold Change) |
|---|---|
| Survivin | 0.632 ± 0.0618 |
| IL-1B | Downregulated |
| COX-2 | 0.502 ± 0.073 |
| AKT1 | 0.402 ± 0.068 |
These results highlight the compound's potential mechanism of action through gene expression modulation, which may enhance its therapeutic efficacy against cancer.
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-15-19-5-7-22(15)16(25)20-6-8-23-14(11-1-2-11)9-12(21-23)13-10-17-3-4-18-13/h3-4,9-11H,1-2,5-8H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHCESCBFKMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)N3CCNC3=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













